molecular formula C12H16Cl2O3 B1607801 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene CAS No. 98919-15-4

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Cat. No.: B1607801
CAS No.: 98919-15-4
M. Wt: 279.16 g/mol
InChI Key: LVANXKPFPPBKDQ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H16Cl2O3 It is characterized by the presence of two chlorine atoms and a diethoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1,2-dichlorobenzene with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the product. The industrial production process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dechlorinated products or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. The reactions are carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. The reactions are carried out under anhydrous conditions or in the presence of a suitable catalyst.

Major Products Formed

    Substitution Reactions: The major products formed are substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: The major products formed are oxidized derivatives such as quinones or carboxylic acids.

    Reduction Reactions: The major products formed are dechlorinated benzene derivatives or other reduced compounds.

Scientific Research Applications

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: The compound itself.

    1,3-Dichloro-4-(2,2-diethoxyethoxy)benzene: A similar compound with the chlorine atoms in different positions on the benzene ring.

    1,2-Dichloro-4-(2,2-dimethoxyethoxy)benzene: A similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the diethoxyethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVANXKPFPPBKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=C(C=C1)Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381908
Record name 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98919-15-4
Record name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98919-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (66 g) and 3,4-dichlorophenol (163 g) were placed in a reaction flask equipped with a distillation head, dropping funnel, thermometer and mechanical stirrer. This mixture was gradually heated to achieve solution and then 250 g of chloroacetaldehyde diethyl acetal was added while the temperature was maintained at 90° C. After the addition was complete, the temperature was allowed to increase in order to distill off water and unreacted chloroacetaldehyde diethyl acetal. The distillate separated into layers which were recovered by conventional techniques. The lower layer was dried and subsequently returned to the reaction flask where it was heated (without distillation) at 190° C. for 2 hours. The contents of the reaction flask were cooled to room temperature and poured into an ice-water mixture and extracted with methylene chloride. The methylene chloride solution was washed with 300 ml of 2N NaOH, dried, and distilled. After removal of the starting material, 276.3 g of the desired, 3,4-dichlorophenoxyacetaldehyde diethyl acetal was obtained, b.p. 125° C. (0.04 mm Hg).
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250 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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